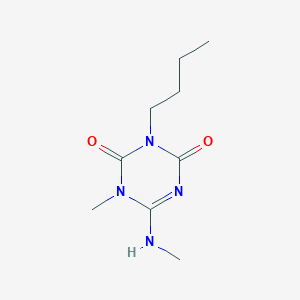
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substitution pattern, which includes butyl, methyl, and methylamino groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine, methylamine, and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, including the use of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.
科学研究应用
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-butyl-1,3,5-triazine: Similar structure but with different substituents.
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative.
6-Methyl-1,3,5-triazine-2,4-diamine: Another triazine compound with different functional groups.
Uniqueness
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl, methyl, and methylamino groups makes it a valuable compound for various research and industrial applications.
生物活性
3-Butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione (CAS No. 57987-25-4) is a triazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C9H16N4O2
- Molecular Weight : 212.25 g/mol
- Purity : >95% (HPLC)
The structure of this compound includes a triazine ring substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that triazine derivatives exhibit significant antibacterial properties. In a study focusing on various triazine compounds, it was found that modifications in the substituents on the triazine ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazine Derivatives
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Other Triazines | 10–50 | Escherichia coli |
| Reference Drug (Streptomycin) | 5 | Various Gram-positive bacteria |
In this context, the minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains. The compound showed promising results with an MIC of 25 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Antifungal Activity
Additionally, triazine derivatives have been reported to possess antifungal properties. A study indicated that certain structural modifications in triazines could lead to enhanced activity against fungi such as Candida albicans.
Table 2: Antifungal Activity of Selected Triazines
| Compound | MIC (µg/mL) | Fungi Targeted |
|---|---|---|
| This compound | 30 | Candida albicans |
| Other Triazines | 15–40 | Aspergillus niger |
| Reference Drug (Fluconazole) | 10 | Various fungi |
The compound exhibited an MIC of 30 µg/mL against Candida albicans, indicating its potential utility in antifungal treatments .
The biological activity of triazines like this compound is often attributed to their ability to interfere with microbial metabolism. The presence of the methylamino group enhances lipophilicity and facilitates membrane penetration, which is critical for their antibacterial and antifungal effects.
Case Studies
A notable case study involved the synthesis and evaluation of various substituted triazines for their biological activities. The results indicated that derivatives with bulky groups at specific positions on the triazine ring exhibited superior antibacterial properties compared to their counterparts with smaller substituents.
In another study focusing on structure–activity relationships (SAR), it was demonstrated that introducing hydrophobic groups significantly improved the antimicrobial efficacy of triazine derivatives .
属性
CAS 编号 |
57987-25-4 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
3-butyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-4-5-6-13-8(14)11-7(10-2)12(3)9(13)15/h4-6H2,1-3H3,(H,10,11,14) |
InChI 键 |
XEXAEKNRWYJLKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)N=C(N(C1=O)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















